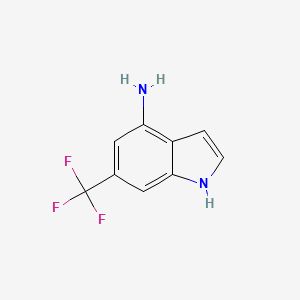

6-(trifluoromethyl)-1H-indol-4-amine

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and chemical biology. nih.govchemscene.com Its rigid structure and ability to participate in various molecular interactions make it a "privileged scaffold," meaning it can bind to a diverse range of biological targets. nih.gov Indole derivatives are found in numerous natural products and have been developed into a wide array of therapeutic agents. chemscene.commdpi.com Their applications span across oncology, infectious diseases, inflammatory conditions, and neurological disorders. nih.govchemscene.comnih.gov For instance, vinca alkaloids, which are indole-based, are crucial anticancer agents that inhibit tubulin polymerization. chemscene.com The versatility of the indole nucleus allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of drug candidates. nih.govmdpi.com

Strategic Incorporation of the Trifluoromethyl Group in Molecular Design for Enhanced Research Attributes

The trifluoromethyl (-CF3) group is a powerful functional group frequently incorporated into molecules during drug design to enhance their properties. nih.govmdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation, thereby increasing the drug's half-life. mdpi.com The -CF3 group can also improve a compound's ability to cross cell membranes and can enhance interactions with biological targets through hydrogen bonding and hydrophobic interactions. nih.govrsc.org This strategic addition is a well-established method for optimizing lead compounds in drug discovery. nih.gov

Position of 6-(Trifluoromethyl)-1H-indol-4-amine as a Core Structure for Academic Investigation

Despite the individual importance of the indole scaffold and the trifluoromethyl group, there is a notable lack of specific published research focused on this compound. Searches for its synthesis, properties, and use as a building block in academic or industrial research did not yield detailed findings. While many trifluoromethylated indole derivatives exist and are studied, this specific positional isomer does not appear to be a common subject of investigation. Therefore, its role as a core structure for academic investigation is not well-established in the available scientific literature.

Structure

3D Structure

Propriétés

Numéro CAS |

955978-79-7 |

|---|---|

Formule moléculaire |

C9H7F3N2 |

Poids moléculaire |

200.16 g/mol |

Nom IUPAC |

6-(trifluoromethyl)-1H-indol-4-amine |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-4,14H,13H2 |

Clé InChI |

ONVVTROMZJFDCL-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC2=CC(=CC(=C21)N)C(F)(F)F |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

De Novo Synthetic Routes to the 6-(Trifluoromethyl)-1H-indole-4-amine Core

De novo strategies involve constructing the bicyclic indole (B1671886) framework from acyclic or monocyclic precursors that already contain the desired trifluoromethyl and amino (or nitro precursor) functionalities in the correct relative positions. These methods offer superior control over regiochemistry.

Direct regioselective trifluoromethylation of the C6 position on a pre-existing indole ring is a significant challenge. Most direct C-H trifluoromethylation methods for indoles show a preference for the C2 or C3 positions. Consequently, the most effective and common strategy for incorporating the trifluoromethyl group at the C6 position is to begin with a benzene-ring precursor that is already functionalized.

A primary approach involves using an aniline (B41778) derivative, such as 4-(trifluoromethyl)aniline, as a foundational building block. This aniline can then be elaborated into an indole using classical named reactions. For example, in the Fischer indole synthesis, (4-(trifluoromethyl)phenyl)hydrazine is condensed with an aldehyde or ketone under acidic conditions to construct the indole ring system, ensuring the trifluoromethyl group is locked into the 6-position. thermofisher.comwikipedia.org Similarly, modern palladium-catalyzed methods like the Larock indole synthesis can utilize precursors such as 2-halo-4-(trifluoromethyl)aniline to build the indole core with high regiocontrol. ub.eduwikipedia.org

The introduction of an amine group at the C4 position of the indole ring is complicated by the low intrinsic reactivity of this C-H bond compared to other positions on the indole scaffold. bohrium.com Direct amination is rare, and thus, two main strategies are employed: directed C-H activation and the use of a nitro group as a masked amine functionality.

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. acs.org These methods often employ a directing group, typically installed at the N1 or C3 position of the indole, to chelate to a metal catalyst (e.g., Ru(II), Rh(III), or Pd) and direct functionalization to the otherwise unreactive C4 position. rsc.orgacs.org While direct C4-amination via this method is still developing, the principle has been successfully applied for other functional groups like alkenes and amides, demonstrating the feasibility of targeting this position. rsc.orgresearchgate.net

A more established and widely practiced pathway is the introduction of a nitro group at the C4 position, which can then be readily reduced to the desired amine. This nitration is typically achieved through an electrophilic aromatic substitution reaction. However, direct nitration of a 6-(trifluoromethyl)-1H-indole can lead to a mixture of isomers, making regiocontrol difficult. nih.gov Therefore, it is often preferable to incorporate the nitro group in a de novo synthesis, starting with a precursor like 2-methyl-3-nitro-5-(trifluoromethyl)aniline, which ensures the final product has the required 4-nitro-6-trifluoromethyl substitution pattern. orgsyn.org

The most elegant and efficient syntheses of 6-(trifluoromethyl)-1H-indol-4-amine involve de novo methods that construct the indole ring from a single precursor already containing both the trifluoromethyl group and a nitro group (as an amine precursor) at the desired positions. The Batcho-Leimgruber indole synthesis is particularly well-suited for this approach. researchgate.net

This methodology allows for the formation of the indole ring from an ortho-nitrotoluene derivative. For the target molecule, a plausible synthetic route would begin with a compound like 4-methyl-3,5-dinitrobenzotrifluoride. Reaction of this precursor with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMF-DMA), generates an intermediate enamine. Subsequent reductive cyclization of this enamine can be controlled to yield the desired product. Using a selective reducing agent can reduce one nitro group to initiate cyclization while leaving the second nitro group intact, which can then be reduced in a later step. Alternatively, a stronger reducing agent can effect the cyclization and reduce the second nitro group in the same pot, leading directly to the 4-aminoindole (B1269813) derivative. researchgate.net This combined strategy provides a powerful and convergent route to the target scaffold.

Synthesis of Key Precursors and Advanced Intermediates Relevant to this compound

The synthesis of the target compound relies on the availability of key functionalized indole or aniline precursors.

The Fischer indole synthesis remains a cornerstone for preparing 6-(trifluoromethyl)-1H-indole. thermofisher.comwikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone.

Fischer Indole Synthesis Example:

| Reactants | Catalyst | Key Transformation | Product |

|---|

The reaction mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A key acs.orgacs.org-sigmatropic rearrangement occurs, followed by the loss of ammonia (B1221849) and aromatization to yield the stable indole ring. youtube.combyjus.com

A modern alternative is the Larock indole synthesis , a palladium-catalyzed heteroannulation. wikipedia.orgnih.gov This method couples a 2-haloaniline with a disubstituted alkyne. To generate a 6-(trifluoromethyl)-1H-indole, a precursor such as 2-bromo-4-(trifluoromethyl)aniline (B1203737) or 2-iodo-4-(trifluoromethyl)aniline would be required. ub.eduresearchgate.net This approach offers broad functional group tolerance and often proceeds under milder conditions than the classical Fischer synthesis. nih.gov

The most common and practical method for introducing an amine group onto a pre-formed indole ring system is through a nitration-reduction sequence.

Nitration: The electrophilic nitration of 6-(trifluoromethyl)-1H-indole presents a regioselectivity challenge. The trifluoromethyl group at C6 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C5 and C7). Conversely, the pyrrole (B145914) nitrogen is activating and directs towards the C3, C5, and C7 positions. The interplay of these effects often results in a mixture of nitrated products, with substitution at C3, C5, and C7 being common. nih.gov Achieving selective nitration at the C4 position on this specific scaffold is difficult and generally results in low yields, necessitating chromatographic separation.

Reduction: Once a 4-nitro-6-(trifluoromethyl)-1H-indole intermediate is obtained (preferably via a de novo synthesis), the nitro group is reliably reduced to the corresponding 4-amine. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using various reagents.

Common Reagents for Nitro Group Reduction:

| Reagent | Conditions | Advantages |

|---|---|---|

| Tin(II) chloride (SnCl₂) | Acidic (HCl), Room temperature or mild heating | High yield, reliable for indole systems. thieme-connect.com |

| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C), Platinum oxide (PtO₂) | Clean reaction, byproduct is water. |

This two-step sequence provides a reliable, albeit potentially low-yielding if starting from the indole, method for accessing the 4-amino functionality.

Derivatization and Chemical Modification Strategies for this compound

The strategic modification of this compound allows for the systematic exploration of its chemical space and the development of analogues with tailored properties. The presence of two distinct nitrogen atoms—the indole nitrogen and the exocyclic primary amine—along with reactive positions on the indole ring, provides a rich platform for a variety of chemical transformations.

N-Substitution Reactions on the Indole Nitrogen and Amine Group

The indole nitrogen (N-1) and the amino group at the C-4 position are both amenable to substitution reactions, offering avenues for introducing a wide range of functional groups.

N-Alkylation and N-Arylation:

The indole nitrogen can be readily alkylated or arylated to introduce substituents that can modulate the electronic properties and steric profile of the molecule. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base like sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF), are expected to be effective. For the introduction of aryl groups, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice. wikipedia.orglibretexts.org This reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide, offering access to a diverse array of N-aryl derivatives.

Similarly, the primary amine at the C-4 position can undergo N-alkylation and N-arylation. Direct N-alkylation can be achieved with alkyl halides, although over-alkylation to form the tertiary amine is a potential side reaction. A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. nih.govrsc.org For N-arylation of the 4-amino group, the Buchwald-Hartwig amination again proves to be a powerful tool, enabling the coupling of the amine with various aryl halides to generate N-aryl-6-(trifluoromethyl)-1H-indol-4-amines. wikipedia.orgbeilstein-journals.orgpreprints.orgpreprints.org

Acylation and Sulfonylation:

Both the indole nitrogen and the 4-amino group can be acylated with acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. organic-chemistry.org This transformation is useful for introducing carbonyl-containing moieties and for protecting the nitrogen atoms during subsequent reactions. Similarly, sulfonylation with sulfonyl chlorides affords sulfonamides, which are important functional groups in many biologically active molecules. enamine.net The reactivity of the two nitrogen atoms towards acylation and sulfonylation can be influenced by steric and electronic factors, potentially allowing for selective functionalization under carefully controlled conditions.

Functionalization of the Amine Moiety for Structural Diversification

The primary amine at the C-4 position is a key handle for introducing structural diversity. Beyond simple N-alkylation and N-arylation, a variety of other transformations can be employed.

Amide Bond Formation:

The 4-amino group can be readily coupled with carboxylic acids to form amide bonds. This is a cornerstone reaction in medicinal chemistry, often facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netnih.govacs.org This reaction allows for the introduction of a vast array of carboxylic acid-containing fragments, enabling the exploration of structure-activity relationships.

Reductive Amination:

As mentioned previously, reductive amination is a highly effective method for introducing alkyl substituents onto the 4-amino group. The reaction proceeds via the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride. nih.govresearchgate.netyoutube.com This method is advantageous due to its broad substrate scope and mild reaction conditions.

Urea and Thiourea Formation:

The reaction of the 4-amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are known to act as hydrogen bond donors and acceptors and are prevalent in many pharmacologically active compounds. The reactions are typically high-yielding and proceed under mild conditions.

Exploration of Further Substitutions on the Indole Ring System

The indole ring of this compound is also a target for further functionalization, although the directing effects of the existing substituents must be considered. The trifluoromethyl group at C-6 is a strong electron-withdrawing group and a meta-director, while the amino group at C-4 is a strong electron-donating group and an ortho-, para-director.

Electrophilic Aromatic Substitution:

The interplay of the directing effects of the C-4 amino and C-6 trifluoromethyl groups will govern the regioselectivity of electrophilic aromatic substitution reactions such as halogenation and nitration. The strong activating and ortho, para-directing effect of the amino group is likely to dominate, directing incoming electrophiles to the C-5 and C-7 positions. For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur preferentially at these positions. Similarly, nitration, typically carried out with nitric acid in a strong acid medium, would also be directed to the C-5 and C-7 positions. umn.edu However, the harsh conditions of some electrophilic substitution reactions may not be compatible with the indole nucleus, and careful optimization of reaction conditions would be necessary.

Metal-Catalyzed Cross-Coupling Reactions:

To introduce further diversity to the indole core, metal-catalyzed cross-coupling reactions can be employed. This would typically require prior halogenation of the indole ring to introduce a handle for coupling. For example, if selective halogenation at the C-5 or C-7 position can be achieved, subsequent Suzuki-Miyaura coupling with boronic acids could be used to introduce new aryl or heteroaryl substituents. nih.govchemrxiv.orgresearchgate.net Similarly, other palladium-catalyzed reactions like the Sonogashira coupling could be utilized to install alkyne moieties.

Computational Chemistry and Advanced Spectroscopic Characterization

Elucidation of Molecular and Electronic Structure through Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to view the molecular and electronic intricacies of 6-(trifluoromethyl)-1H-indol-4-amine. These theoretical approaches provide insights that are often complementary to experimental data and can guide further research.

Density Functional Theory (DFT) Applications for Electronic Property Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the electronic properties of this compound can be constructed. acs.orgmanipal.edu

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-donating amine group is expected to raise the HOMO energy, while the electron-withdrawing trifluoromethyl group will likely lower the LUMO energy, potentially leading to a relatively small HOMO-LUMO gap and enhanced reactivity.

Furthermore, DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP surface illustrates the charge distribution and is invaluable for identifying regions of electrophilic and nucleophilic attack. In this molecule, the nitrogen of the amine group and the indole (B1671886) ring are expected to be electron-rich (nucleophilic), while the trifluoromethyl group will be electron-deficient (electrophilic).

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Note: These values are illustrative and would be determined through specific DFT calculations.

Investigation of Tautomeric Equilibria and Conformational Landscapes

The presence of the amine group and the indole nitrogen raises the possibility of tautomerism in this compound. Computational methods can be employed to calculate the relative energies of different tautomers, such as the amino and imino forms, to determine the most stable species under various conditions. nih.govresearchgate.net Given the aromaticity of the indole ring, the 4-amino tautomer is expected to be significantly more stable than any imino counterparts.

Conformational analysis is also crucial for understanding the three-dimensional structure and flexibility of the molecule. mdpi.comrsc.org By systematically rotating the C-N bond of the amine group and other flexible bonds, a potential energy surface can be mapped to identify the global and local energy minima, which correspond to the most stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Computational Analysis of Intra- and Intermolecular Interactions

Intramolecular interactions, such as hydrogen bonding between the amine group and the indole nitrogen, can significantly influence the conformational preferences of the molecule. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can be used to characterize and quantify these interactions. nih.govnih.gov

Intermolecular interactions are key to understanding the solid-state packing and solution-phase behavior of this compound. Computational studies can model the formation of dimers and larger clusters, held together by hydrogen bonds and other non-covalent interactions. nih.gov NBO analysis, in particular, can provide insights into the charge delocalization and the strength of these hydrogen bonds. manipal.edu

Theoretical Spectroscopy and Vibrational Analysis of this compound

Theoretical spectroscopy plays a vital role in interpreting experimental spectra and assigning vibrational modes to specific molecular motions.

Predictive and Interpretive Studies of Vibrational Modes (e.g., IR and Raman)

DFT calculations can be used to predict the infrared (IR) and Raman vibrational frequencies of this compound. esisresearch.orgresearchgate.net The calculated harmonic frequencies are often scaled to account for anharmonicity and to improve agreement with experimental data. scirp.org A detailed interpretation of the vibrational spectra can be achieved through Potential Energy Distribution (PED) analysis, which assigns each calculated vibrational mode to specific internal coordinates (stretching, bending, etc.). researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | N-H symmetric stretch (amine) |

| 3350 | N-H asymmetric stretch (amine) |

| 3100 | C-H stretch (indole ring) |

| 1620 | N-H scissoring (amine) |

| 1350 | C-F symmetric stretch (CF₃) |

Note: These are illustrative assignments. A full analysis would include many more modes.

Electronic Excitation State Characterization and UV-Vis Spectral Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.netrjptonline.org By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. For an indole derivative like this compound, the UV-Vis spectrum is expected to show characteristic π → π* transitions. nih.gov The nature of these transitions, such as the involvement of specific molecular orbitals, can be analyzed to understand the photophysical properties of the molecule. mdpi.com

The lowest excited singlet states of substituted indoles are typically of ¹La and ¹Lb character, and their energetic ordering can be influenced by the substituents. ru.nl TD-DFT calculations can help elucidate the nature of these excited states for this compound, which is crucial for understanding its fluorescence and other photophysical behaviors.

Molecular Modeling and Docking Studies for Conceptual Biological Target Interactions

Molecular modeling and docking are foundational computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. rjptonline.org These methods are crucial in rational drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Computational Prediction of Molecular Recognition and Binding Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. nih.gov The scoring functions estimate the binding affinity, often expressed in kcal/mol, which correlates with the strength of the ligand-protein interaction. nih.gov

For this compound, a hypothetical docking study would first involve selecting a plausible biological target. Given the prevalence of indole derivatives as kinase inhibitors, a representative kinase, such as Epidermal Growth Factor Receptor (EGFR), could be chosen. nih.gov The docking algorithm would then place the molecule into the ATP-binding site of EGFR, and a scoring function would calculate the binding energy for each pose.

The results would identify the most stable binding mode and the specific amino acid residues involved in the interaction. Key interactions typically include:

Hydrogen Bonds: Formed between the amine (-NH2) or indole (-NH) groups of the ligand and polar residues in the binding pocket (e.g., Asp, Gln, Thr).

Hydrophobic Interactions: Involving the aromatic indole ring and nonpolar amino acid residues (e.g., Leu, Val, Ala).

Halogen Bonds: The trifluoromethyl group could potentially engage in favorable interactions with electron-rich atoms in the protein backbone or side chains. acs.org

An illustrative data table summarizing the potential output of such a docking simulation is presented below.

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type | Distance (Å) |

|---|---|---|---|---|

| 1 | -9.2 | ASP855 | Hydrogen Bond (Amine H -> O) | 2.1 |

| 1 | -9.2 | MET793 | Hydrogen Bond (Indole NH -> O) | 2.4 |

| 1 | -9.2 | LEU718 | Hydrophobic (Pi-Alkyl) | 3.8 |

| 1 | -9.2 | VAL726 | Hydrophobic (Alkyl) | 4.1 |

| 1 | -9.2 | LYS745 | Halogen Interaction (CF3 -> O) | 3.2 |

In Silico Ligand-Target Interaction Profiling and Dynamics

Beyond single-target docking, in silico target profiling or "target fishing" is a broader approach used to predict the full spectrum of potential protein targets for a given compound. mdpi.com This is critical for understanding a molecule's polypharmacology (interacting with multiple targets) and for identifying potential off-target effects that could lead to toxicity. nih.govnih.gov

For this compound, its structure would be computationally screened against a large database of diverse protein structures. Algorithms based on ligand similarity, machine learning, or reverse docking would then generate a ranked list of potential targets. nih.gov This profile helps researchers anticipate not only the intended therapeutic action but also potential side effects, guiding safer drug development. nih.gov These predictions provide a valuable platform for making informed decisions early in the drug discovery pipeline. nih.gov

Advanced Computational Methodologies in Fluorinated Indole Research

To gain a deeper understanding that static docking models cannot provide, more advanced computational methods are employed. These techniques explore the dynamic nature of molecular systems and the quantum-mechanical properties of their chemical bonds.

Application of Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, simulating its movement over time by solving Newton's equations of motion. ajchem-a.com An MD simulation initiated from a promising docking pose of this compound within its target would reveal the stability of the interaction and the conformational changes in both the ligand and the protein over a simulated timeframe (typically nanoseconds to microseconds). mdpi.com

Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding or protein function.

Conformational Sampling: MD explores various low-energy conformations of the ligand within the binding site, providing a more realistic picture of its binding state than a single static pose. nih.govnih.gov This is crucial for accurately estimating binding free energies.

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Water Model | TIP3P or SPC/E |

| System Size | ~50,000 - 100,000 atoms (Protein + Ligand + Water + Ions) |

| Simulation Time | 100 - 500 nanoseconds (ns) |

| Temperature | 300 K (Physiological) |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

Use of Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density of a molecule to characterize its chemical bonds and non-covalent interactions. nih.gov AIM analysis does not rely on simplified models but rather on the topology of the electron density, a physical observable.

For this compound, an AIM study would involve calculating the compound's wave function using high-level quantum chemistry methods. The analysis would then locate critical points in the electron density distribution. A bond critical point (BCP) between two atoms is a necessary condition for the existence of a chemical bond. nih.gov The properties at this point, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond.

Covalent Bonds: Characterized by high ρ(r) and a large negative ∇²ρ(r).

Ionic Bonds/Closed-Shell Interactions: Characterized by low ρ(r) and a positive ∇²ρ(r). This is also indicative of weaker interactions like hydrogen and halogen bonds.

An AIM analysis of this compound would provide quantitative insights into the strength and nature of its intramolecular bonds (e.g., C-F, C-N) and could reveal subtle intramolecular hydrogen bonds or other non-covalent interactions that stabilize its preferred conformation. rsc.org

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type Interpretation |

|---|---|---|---|

| C-F (in CF3) | 0.250 | +0.150 | Polar Covalent (significant ionic character) |

| C-N (amine) | 0.310 | -0.980 | Polar Covalent |

| N-H (indole) | 0.345 | -1.250 | Polar Covalent |

| C=C (indole ring) | 0.330 | -0.850 | Covalent (double bond character) |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Positional Effects of Functional Groups on the Indole (B1671886) Core for Activity Modulation

The specific placement of the amine and trifluoromethyl groups on the indole scaffold is not arbitrary; it is crucial for defining the molecule's pharmacophore and its ability to engage with biological targets selectively and with high affinity.

The amine group at the 4-position is a critical pharmacophoric feature, likely serving as a key hydrogen bond donor. In many kinase inhibitors and other receptor ligands, amino groups on heterocyclic scaffolds form crucial hydrogen bonds with the "hinge" region of the ATP-binding site or with other key amino acid residues like aspartate or glutamate. SAR studies on related 4-aminoazaindoles have identified this moiety as essential for potent activity. acs.orgnih.gov

Furthermore, the basicity of the 4-amino group, modulated by the electronic influence of the 6-CF3 substituent, determines its protonation state at physiological pH. A protonated amine can form a strong, charge-assisted hydrogen bond or an ionic bond (salt bridge) with a negatively charged amino acid residue, significantly enhancing binding affinity. The position of this group is vital, as shifting it to other locations on the indole ring could lead to a loss of these critical interactions and a decrease in biological activity.

Electronic Anchor: By withdrawing electron density, it fine-tunes the electronic properties of the entire indole ring system. This affects the hydrogen bonding potential of both the indole N-H and the 4-amino group, ensuring optimal geometry and energy for receptor binding. nih.govresearchgate.net

Metabolic Shield: As discussed, it protects the molecule from oxidative metabolism, enhancing its duration of action.

Analysis of Other Substituents on the Indole Scaffold and Their Regioselective Impact

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole scaffold. The regioselective placement of various functional groups can dictate the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity. A systematic analysis of these substituents is crucial for understanding the structure-activity relationship (SAR) and for the rational design of new therapeutic agents.

The indole ring possesses distinct regions where substitution can lead to varied pharmacological outcomes. The positions on the benzene (B151609) ring portion of the indole (C4, C5, C6, and C7) are particularly important for modulating properties such as lipophilicity, electronic character, and steric bulk, which in turn influence target binding and pharmacokinetic profiles.

For instance, the introduction of electron-withdrawing groups, such as the trifluoromethyl group in 6-(trifluoromethyl)-1H-indol-4-amine, can significantly alter the electronic density of the indole ring system. This modification can impact hydrogen bonding capabilities and pi-stacking interactions with protein residues. Conversely, electron-donating groups can enhance the nucleophilicity of the indole ring, potentially leading to different binding modes or metabolic pathways.

The position of a substituent is as critical as its electronic nature. For example, a bulky substituent at the C4 position may introduce steric hindrance that prevents optimal binding to a target protein. In contrast, the same substituent at the C6 position might be well-tolerated or even form favorable interactions within a different region of the binding pocket. Studies on various indole derivatives have demonstrated that C5 and C6 substitutions are often crucial for potency and selectivity against a range of biological targets. The regioselectivity of synthetic reactions to introduce these substituents is therefore a key consideration in the development of new indole-based drugs. beilstein-journals.orgnih.govresearchgate.netnih.gov

The following table summarizes the general impact of different types of substituents at various positions on the indole scaffold, based on findings from broader studies on indole derivatives.

| Position | Substituent Type | General Impact on Activity |

| C4 | Bulky groups | Often leads to decreased activity due to steric hindrance. |

| Small, polar groups | May enhance solubility and introduce specific hydrogen bonding interactions. | |

| C5 | Electron-withdrawing | Can modulate electronic properties and improve metabolic stability. |

| Electron-donating | May enhance binding through increased electron density. | |

| C6 | Halogens, CF3 | Often enhances lipophilicity and can improve cell permeability and binding affinity. |

| Alkoxy groups | Can introduce hydrogen bond accepting capabilities and influence metabolic pathways. | |

| C7 | Small substituents | Can influence the conformation of N1-substituents and interaction with the target. |

Rational Design Principles for Novel Bioactive Indole Derivatives

The development of novel bioactive indole derivatives relies on rational design principles that leverage an understanding of the SAR and pharmacophore models of existing compounds. These principles guide the modification of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties while retaining or improving its biological activity. nih.gov This involves substituting a functional group with another that has similar steric and electronic characteristics. In the context of this compound, several bioisosteric replacements could be explored to fine-tune its properties.

For the trifluoromethyl group at the C6 position, which is a strong electron-withdrawing group and increases lipophilicity, several bioisosteres could be considered. For instance, replacing the -CF3 group with a nitrile (-CN) or a pentafluoroethyl (-C2F5) group could maintain the electron-withdrawing nature while subtly altering steric bulk and lipophilicity. Another approach could be the replacement with a sulfone (-SO2CH3) or a sulfonamide (-SO2NH2) group, which can also act as hydrogen bond acceptors and modulate solubility. nih.govresearchgate.netdocumentsdelivered.com

The primary amine group at the C4 position is a key hydrogen bond donor and can be protonated at physiological pH, influencing solubility and ionic interactions with the target. Bioisosteric replacements for the amine group could include a hydroxyl (-OH) group, which is also a hydrogen bond donor, or a small amide (-NHC(O)CH3) to modulate basicity and lipophilicity.

The following table presents potential bioisosteric replacements for the key functional groups of this compound and their potential impact on the molecule's properties.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| -CF3 (Trifluoromethyl) | -CN (Nitrile) | Maintains electron-withdrawing character, less lipophilic. |

| -SCF3 (Trifluoromethylthio) | Similar lipophilicity and electronic effect. | |

| -SO2CH3 (Methylsulfonyl) | Electron-withdrawing, potential for hydrogen bonding, increased polarity. | |

| -NH2 (Amine) | -OH (Hydroxyl) | Acts as a hydrogen bond donor, less basic. |

| -NHCH3 (Methylamine) | Increases lipophilicity, maintains basicity. | |

| -CH2OH (Hydroxymethyl) | Introduces a flexible hydrogen bond donor/acceptor. |

Application of Scaffold Hopping Strategies to Identify New Chemical Entities

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active compound with a different one, while preserving the essential pharmacophoric features. nih.gov This approach is valuable for identifying new chemical entities with potentially improved properties, such as enhanced novelty, better pharmacokinetic profiles, or the ability to overcome resistance mechanisms. nih.govresearchgate.net

For an indole-based compound like this compound, the indole scaffold itself can be replaced by other bicyclic or even monocyclic heterocycles that can spatially arrange the key pharmacophoric elements—in this case, the trifluoromethyl and amine groups—in a similar orientation. The goal is to mimic the essential interactions of the original compound with its biological target.

Potential replacement scaffolds for the indole ring could include other nitrogen-containing bicyclic heterocycles like indazole, benzimidazole, or azaindoles. nih.gov These scaffolds share structural similarities with indole but have different electronic distributions and hydrogen bonding patterns, which could lead to novel interactions with the target protein. For instance, replacing the indole with an indazole core would alter the position of the ring nitrogen, potentially leading to new hydrogen bonding opportunities. nih.gov

The following table outlines some potential scaffold hops for the indole core of this compound and the rationale behind their selection.

| Original Scaffold | Replacement Scaffold | Rationale for Hopping |

| Indole | Indazole | Similar size and shape, altered hydrogen bonding pattern of the heterocyclic ring. |

| Benzimidazole | Maintains a bicyclic aromatic system with two nitrogen atoms, offering different electronic properties. | |

| 7-Azaindole | Introduction of a pyridine (B92270) ring fused to the pyrrole (B145914), which can act as a hydrogen bond acceptor and modulate pKa. | |

| Thienopyrrole | Replacement of the benzene ring with a thiophene (B33073) ring to alter lipophilicity and potential for metabolic pathways. |

The application of these rational design principles, including the analysis of substituent effects, bioisosteric replacements, and scaffold hopping, provides a robust framework for the discovery and optimization of novel bioactive compounds based on the this compound template.

Biological Activity and Mechanistic Investigations in Vitro Focus

Evaluation of Anticancer Activity in Established Cellular Models

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with anticancer properties. mdpi.com The addition of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacological activity. nih.gov

A primary step in evaluating the anticancer potential of a compound is to assess its ability to inhibit the proliferation of cancer cells and to induce cell death (cytotoxicity). These effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.

While no specific antiproliferative or cytotoxic data for "6-(trifluoromethyl)-1H-indol-4-amine" is available, studies on other trifluoromethyl-containing indole derivatives have demonstrated significant anticancer activity across various cancer cell lines. For instance, a derivative of indole-sulfonamide bearing a 4-trifluoromethyl substituent was identified as a potent agent against the HepG2 human liver cancer cell line, with an IC50 value of 7.37 μM. nih.gov Similarly, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown anticancer activity against prostate cancer (PC3), chronic myelogenous leukemia (K562), and cervical cancer (HeLa) cells. researchgate.net

Should "this compound" be subjected to such testing, its efficacy would be evaluated against a panel of cancer cell lines, and the results would be presented in a format similar to the illustrative table below.

Illustrative Data Table: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HCT116 | Colon | Data not available |

| PC3 | Prostate | Data not available |

Upon observing antiproliferative activity, the next step is to elucidate the mechanism of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process essential for normal tissue homeostasis and is a preferred mechanism of action for anticancer drugs. nih.gov

Various assays are employed to detect apoptosis, including Annexin V/propidium iodide (PI) staining followed by flow cytometry, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. plos.org The induction of apoptosis is often associated with the activation of caspases, a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. plos.org

While there are no specific studies on the induction of apoptosis or necrosis by "this compound," related indole derivatives have been shown to induce apoptosis in cancer cells. For example, a series of novel indole-based 1,3,4-oxadiazoles were found to enhance apoptosis in HCT116 human colorectal carcinoma cells. mdpi.com Natural compounds can activate both intrinsic and extrinsic apoptotic pathways to inhibit the proliferation and progression of cancer. nih.gov

Cancer is characterized by the dysregulation of various signaling pathways that control cell growth, proliferation, and survival. researchgate.net The mitogen-activated protein kinase (MAPK) pathway is one such critical signaling cascade that is often aberrantly activated in cancer. mdpi.com Indole alkaloids have been reported to exert their anticancer effects by modulating the MAPK signaling pathway. mdpi.com

Other significant pathways in cancer progression include the PI3K/Akt, NF-κB, and Wnt/β-catenin signaling pathways. nih.gov The ability of a compound to modulate these pathways can be investigated using techniques such as Western blotting to detect changes in the phosphorylation status and expression levels of key proteins within these cascades.

Specific research on how "this compound" might modulate these pathways is currently lacking. However, the general anticancer activity of natural and synthetic compounds is often attributed to their ability to interfere with these crucial cellular signaling networks. researchgate.net

Assessment of Antiviral Activity against Diverse Viral Targets

The indole nucleus is also a key component of several antiviral agents. The search for new antiviral drugs is driven by the emergence of drug-resistant viral strains and the need for broad-spectrum antiviral therapies. nih.gov

A primary method to assess antiviral activity is to determine a compound's ability to inhibit viral replication in a host cell culture system. nih.gov This often involves infecting a suitable cell line with the virus of interest and then treating the cells with the test compound at various concentrations. The reduction in viral load can be quantified using methods such as plaque reduction assays, quantitative polymerase chain reaction (qPCR) to measure viral nucleic acid levels, or immunoassays to detect viral proteins.

While there are no specific reports on the inhibition of viral replication by "this compound," derivatives of indole have been shown to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV). nih.govresearchgate.net For instance, certain indole-containing compounds have been found to inhibit early steps in the influenza virus replication cycle, such as adsorption and penetration. nih.gov

Illustrative Data Table: Antiviral Activity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|---|

| Influenza A (H1N1) | MDCK | Data not available | Data not available | Data not available |

| HIV-1 | MT-4 | Data not available | Data not available | Data not available |

| Hepatitis C Virus (HCV) | Huh-7 | Data not available | Data not available | Data not available |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Many antiviral drugs function by inhibiting specific viral enzymes that are essential for the virus's life cycle. A well-known example is the reverse transcriptase (RT) of HIV, which is a key target for many anti-HIV drugs. researchgate.net

Indole-based compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These compounds bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that inhibits its activity. The presence of a trifluoromethyl group can potentially enhance the binding of a compound to its target enzyme. mdpi.com

While no studies have specifically evaluated "this compound" as a viral enzyme inhibitor, the structural motifs present in the molecule suggest that this could be a plausible area for future investigation.

Investigation of Anti-inflammatory Responses in Cellular Systems

No published research was found that specifically investigates the anti-inflammatory properties of this compound in cellular systems.

There are no available data from in vitro cellular assays detailing the effects of this compound on the production of inflammatory mediators (such as nitric oxide or prostaglandins) or the secretion of cytokines (e.g., TNF-α, IL-6, IL-1β).

Information regarding the interaction of this compound with key cellular signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways, is not available in the current scientific literature.

Diverse Biological Activities and Exploration of Pharmacological Targets

No specific studies were identified that explored the diverse biological activities and potential pharmacological targets of this compound as outlined below.

There is no published data on the antioxidant potential of this compound. Standard in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this specific compound.

No specific in vitro enzyme inhibition data for this compound against the following enzymes has been reported in the scientific literature:

Aromatase

Urease

Acetylcholinesterase

Dihydrofolate Reductase (DHFR)

Abl Kinase

There is no available research detailing the modulatory effects of this compound on the following receptors:

Cannabinoid Receptor 1 (CB1)

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

Assessment of Antimicrobial and Antifungal Efficacy

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the antimicrobial or antifungal efficacy of this compound were identified. Research into the biological activities of indole derivatives is extensive, with many compounds demonstrating significant antimicrobial and antifungal properties. nih.govmdpi.com For instance, certain indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising activity against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. nih.gov The inclusion of a trifluoromethyl group in various heterocyclic structures has also been associated with potent biological activities, including antimicrobial and antifungal effects. nih.govnih.govresearchgate.net However, specific data, such as minimum inhibitory concentration (MIC) values or zones of inhibition, for this compound against bacterial or fungal pathogens are not available in the reviewed literature.

Elucidation of Mechanisms of Action at the Molecular Level (In Vitro)

Detailed mechanistic studies elucidating the specific molecular interactions and pathways affected by this compound are not present in the current body of scientific literature. The following subsections outline general approaches used to investigate the mechanisms of action for novel compounds, although no specific data for the compound of interest could be located.

Biochemical Characterization of Protein-Ligand Interactions

No biochemical studies characterizing the direct interaction between this compound and specific protein targets have been published. The trifluoromethyl group can play a significant role in protein-ligand interactions by forming multipolar interactions with the protein backbone, which can enhance binding affinity. nih.govacs.org Characterization of such interactions typically involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) to determine binding constants, thermodynamics, and structural details of the interaction. researchgate.netnih.gov Without experimental data, the nature of any protein-ligand interactions involving this compound remains speculative.

Identification of Specific Molecular Targets and Pathways

The specific molecular targets and biological pathways modulated by this compound have not been identified. Identifying molecular targets is a critical step in understanding a compound's mechanism of action and can be achieved through various methods, including affinity chromatography, genetic screening, and computational target prediction. For antimicrobial agents, common targets include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. nih.gov For other biological activities, targets could be receptors, ion channels, or signaling proteins.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no information available to determine whether this compound acts as an allosteric modulator or an orthosteric binder at any potential molecular target. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.govresearchgate.net The study of pyrimidine-based derivatives has shown that the presence and position of a trifluoromethyl group can be important for the modulation of receptor activity. nih.gov Distinguishing between these binding mechanisms requires detailed pharmacological and structural studies, which have not been reported for this compound.

Future Research Directions and Translational Perspectives

Expansion of the Chemical Space of 6-(Trifluoromethyl)-1H-indol-4-amine Derivatives

A primary future objective is the systematic expansion of the chemical space around the this compound core. Creating a diverse library of analogues is crucial for exploring and optimizing potential biological activities. This involves targeted modifications at several key positions on the indole (B1671886) scaffold to modulate its physicochemical properties and biological interactions.

Key diversification strategies include:

C-2 and C-3 Positions (Pyrrole Ring): These positions are inherently reactive and amenable to a wide range of functionalizations, including the introduction of alkyl, aryl, and heterocyclic groups, which can serve as key pharmacophoric features. chim.it

C-4 Position (Amino Group): The primary amine is a versatile handle for derivatization. Acylation, sulfonylation, reductive amination, and urea/thiourea formation can introduce a variety of substituents that can form critical interactions with biological targets.

C-5 and C-7 Positions (Benzene Ring): While less reactive than the pyrrole (B145914) ring, these positions can be functionalized through modern methods like directed C-H activation, allowing for the introduction of halogens, alkyl, or aryl groups to fine-tune electronic properties and steric profile. nih.govresearchgate.net

| Position | Type of Modification | Potential Functional Groups | Purpose |

|---|---|---|---|

| N-1 | Alkylation, Acylation, Arylation | Methyl, Benzyl, Acetyl, Phenyl | Modulate H-bonding, solubility, and metabolic stability. |

| C-2 / C-3 | Coupling Reactions, Alkylation | Heterocycles (e.g., Pyridine (B92270), Pyrazole), Phenyl, tert-Butyl | Introduce key binding motifs and explore structure-activity relationships (SAR). |

| C-4 Amine | Amide/Sulfonamide Formation, Reductive Amination | Benzoyl, Methanesulfonyl, Substituted benzyls | Introduce vectors for interaction with target proteins. |

| C-5 / C-7 | C-H Activation, Halogenation | Fluoro, Chloro, Methyl, Phenyl | Fine-tune electronics and block potential sites of metabolism. |

Integration of Advanced Computational Approaches for Accelerated Drug Discovery Research

To navigate the vast chemical space generated from the derivative library, the integration of advanced computational approaches is essential. sciencedaily.com Computer-aided drug design (CADD) can dramatically accelerate the identification of promising drug candidates by predicting their biological activity and drug-like properties, thereby prioritizing synthetic efforts. nih.govmdpi.com

Future computational research should focus on:

Virtual Screening and Molecular Docking: Once a relevant biological target is identified, the library of virtual derivatives can be screened in silico. Molecular docking simulations can predict the binding modes and affinities of these compounds within the target's active site, helping to select the most promising candidates for synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available for a subset of synthesized compounds, QSAR models can be developed. These models mathematically correlate structural features with biological activity, enabling the prediction of activity for yet-unsynthesized derivatives and guiding the design of more potent compounds.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical for early-stage drug discovery. Applying these models to the virtual library can help to deprioritize compounds with likely unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.

| Technique | Application | Objective |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of ligands to a protein target. | Prioritize compounds with high predicted binding affinity for synthesis. |

| Virtual High-Throughput Screening (vHTS) | Rapidly screening large virtual libraries against a target. | Identify potential "hit" compounds from a large number of virtual derivatives. |

| QSAR Modeling | Correlating chemical structure with observed biological activity. | Guide the design of more potent analogues based on initial experimental data. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Filter out compounds with predicted poor drug-like properties early in the process. |

Exploration of Potential Non-Biological Applications in Materials Science and Other Fields

While indole derivatives are primarily explored for their medicinal properties, their unique electronic and photophysical characteristics suggest potential applications in materials science. nih.gov The this compound scaffold, with its electron-rich indole core, electron-withdrawing trifluoromethyl group, and versatile amino functionality, is an intriguing candidate for non-biological applications.

Future research could investigate:

Organic Electronics: Indole-based materials have been studied for their semiconducting properties. Derivatives of this compound could be synthesized and evaluated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The trifluoromethyl and amino groups can be used to tune the HOMO/LUMO energy levels and solid-state packing of the materials.

Functional Polymers: The amino group provides a reactive site for polymerization. Incorporating the rigid, functionalized indole unit into polymer backbones could lead to materials with novel thermal, mechanical, or photophysical properties.

Sensors and Probes: The fluorescence properties of the indole ring can be sensitive to the local environment. Derivatives could be designed as fluorescent chemosensors for detecting specific metal ions or anions, where binding at the amino group or another site modulates the fluorescence output.

Development of Novel and Sustainable Synthetic Methodologies for Indole Derivatives

The advancement of research on this compound and its derivatives will depend on efficient and sustainable synthetic methods. While classic methods like the Fischer indole synthesis are well-established, they often require harsh conditions and produce significant waste. rsc.org Modern synthetic chemistry offers greener and more efficient alternatives.

Future efforts should focus on:

C-H Activation/Functionalization: Direct functionalization of the indole C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. chim.itresearchgate.netacs.org Developing selective C-H activation protocols for the this compound core would provide rapid access to a wide range of derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis enables a wide range of chemical transformations to proceed under exceptionally mild conditions. nih.govresearchgate.net This approach could be applied to the synthesis and functionalization of the target indole, potentially allowing for reactions that are not feasible with traditional thermal methods. researchgate.netacs.org

Multicomponent Reactions (MCRs): MCRs allow the construction of complex molecules from three or more starting materials in a single step, which is highly efficient and sustainable. rsc.orgrsc.org Designing novel MCRs that incorporate a this compound-like building block could rapidly generate libraries of complex derivatives. acs.orgresearchgate.net

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Synthesis (e.g., Fischer) | Multi-step synthesis often involving condensation and cyclization. | Well-established and reliable. | Harsh conditions (strong acids, high temp), limited functional group tolerance, high waste. rsc.org |

| C-H Functionalization | Direct formation of C-C or C-X bonds at a C-H position. | High atom economy, fewer synthetic steps, late-stage diversification. chim.it | Challenges in regioselectivity, often requires expensive metal catalysts. researchgate.net |

| Photoredox Catalysis | Uses visible light to initiate radical-based transformations. | Extremely mild conditions, sustainable energy source, unique reactivity. nih.govresearchgate.net | Requires specialized photoreactor equipment. |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. | High efficiency, complexity generation, reduced waste and purification steps. rsc.org | Can be challenging to develop and optimize. |

Comprehensive Mechanistic Understanding through Multi-Omics Data Integration in Research Settings

For any derivative of this compound that demonstrates significant biological activity, a deep understanding of its mechanism of action is crucial for further development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a drug candidate. nih.gov

A future translational research workflow could involve:

Treating a relevant cell model (e.g., a cancer cell line) with the lead compound.

Analyzing the cells using high-throughput omics technologies to measure changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

Integrating these multiple datasets using bioinformatics tools to identify perturbed biological pathways and networks. youtube.com

This integrated approach can reveal not only the intended molecular target of the compound but also its off-target effects and downstream consequences. astrazeneca.com Such a comprehensive mechanistic profile is invaluable for predicting efficacy and potential side effects, guiding lead optimization, and identifying patient populations that are most likely to respond to the potential therapy.

Q & A

What are the recommended synthetic routes for 6-(trifluoromethyl)-1H-indol-4-amine, and how can reaction intermediates be optimized?

Answer:

Synthesis typically involves halogenated indole precursors and cross-coupling reactions. For example, Suzuki-Miyaura coupling with trifluoromethyl-containing boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid) under palladium catalysis (e.g., Pd(dppf)Cl₂) introduces the trifluoromethyl group . Subsequent steps may require protection/deprotection of the amine group to prevent side reactions. Key optimization parameters include:

- Temperature control : 80–100°C for coupling reactions to balance yield and by-product formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst loading : 2–5 mol% Pd catalyst minimizes metal contamination .

Table 1 : Example Multi-Step Synthesis from Patent Literature

| Step | Reaction Type | Reagents/Conditions | Yield (%) | LCMS Data (m/z) |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 75 | 366 [M+H]+ |

| 2 | Amine Deprotection | HCl/dioxane (4 N), rt, 1 h | 90 | 727 [M+H]+ |

How should researchers characterize this compound to ensure structural fidelity?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry of the trifluoromethyl group and amine position. ¹⁹F NMR typically shows a singlet at ~-60 ppm for CF₃ .

- LCMS/HPLC : Use SMD-TFA05 conditions (C18 column, MeCN/water + 0.1% formic acid) for purity >95%. Retention time ≈1.25–1.32 minutes .

- X-ray Crystallography : Refinement via SHELXL (e.g., SHELX-97) resolves hydrogen-bonding networks. Twinning analysis may be required for complex crystals .

What experimental strategies mitigate discrepancies between predicted and observed NMR spectra?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological solutions include:

- 2D NMR (HSQC/HMBC) : Assigns ambiguous peaks by correlating ¹H-¹³C coupling.

- Computational Validation : Compare experimental shifts with DFT-calculated values (Gaussian, ACD/Labs) using the IEFPCM solvent model .

- Isotopic Labeling : Introduce ¹⁵N at the amine to confirm protonation state .

How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed?

Answer:

Graph set analysis (Etter’s rules) categorizes hydrogen bonds (e.g., D(2) chains for N–H···N interactions). Tools:

- Mercury (CCDC) : Visualizes motifs and quantifies bond distances/angles.

- SHELXL Refinement : Assigns anisotropic displacement parameters to resolve disorder .

- Comparative Analysis : Compare with analogs (e.g., 6-Bromo-1H-indazol-4-amine) to assess CF₃’s steric effects on packing .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations (Gaussian) : Model transition states (e.g., Fukui indices) to identify reactive sites. The CF₃ group’s electron-withdrawing nature lowers amine nucleophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- pKa Estimation : Tools like ChemAxon predict amine basicity (pKa ≈ 3.5–4.0), guiding pH control during reactions .

How can researchers address low yields in the final amination step of the synthesis?

Answer:

Common pitfalls and solutions:

- By-Product Formation : Use scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates.

- Oxidative Degradation : Maintain inert atmosphere (N₂/Ar) and add radical inhibitors (BHT).

- Catalyst Poisoning : Pre-purify starting materials via flash chromatography to remove sulfur-containing impurities .

What advanced techniques validate the electronic effects of the trifluoromethyl group on the indole ring?

Answer:

- UV-Vis Spectroscopy : Compare absorption λmax with non-CF₃ analogs to assess conjugation disruption.

- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-withdrawing strength.

- SC-XRD (Single-Crystal X-ray Diffraction) : Analyze bond lengths (C–CF₃ vs. C–H) to evaluate resonance effects .

How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for decomposition products (e.g., deaminated derivatives).

- Solid-State Stability : Use DSC/TGA to detect polymorphic transitions or hygroscopicity .

- Solution Stability : Assess pH-dependent degradation (e.g., 0.1 M HCl/NaOH) over 24 hours .

What strategies resolve ambiguous mass spectrometry data (e.g., multiple adducts)?

Answer:

- Ionization Source Tuning : Reduce in-source fragmentation by lowering ESI voltage.

- High-Resolution MS (HRMS) : Differentiate [M+H]+ (theoretical m/z 215.07) from adducts (e.g., [M+Na]+ = 237.05) .

- Post-Column Additives : Add 0.01% NH₄OAc to suppress sodium adducts .

How can researchers leverage structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Bioisosteric Replacement : Substitute CF₃ with Br/Cl to assess steric vs. electronic contributions .

- Pharmacophore Modeling (MOE, Schrödinger) : Identify critical interaction points (e.g., hydrogen-bond donors).

- In Silico Docking : Screen against target proteins (e.g., kinase domains) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.